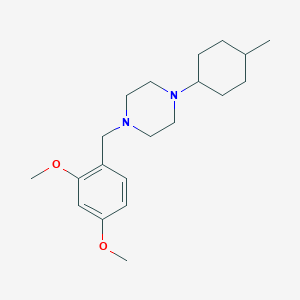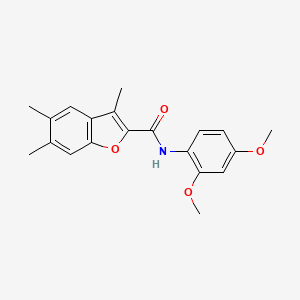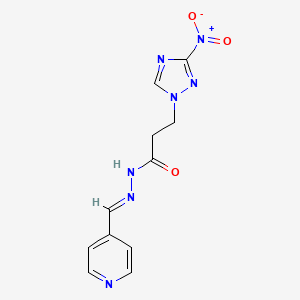
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as DMCP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic effects. DMCP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to bind to the sigma-1 receptor and inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for research. However, 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has some limitations as well. It has poor solubility in water, which may limit its applicability in certain experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine also has a short half-life, which may require frequent dosing in in vivo studies.
Future Directions
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Further studies are needed to elucidate the exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine and to determine its efficacy and safety in clinical trials. Other potential future directions include investigating the effects of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine on other neurotransmitter systems and exploring its potential as a neuroprotective agent in neurodegenerative diseases.
Synthesis Methods
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperidine. This intermediate can then be converted to 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine through the reaction with hydrochloric acid and sodium nitrite.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential applications in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBXEOWSXAOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)


![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)

![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)